3-Methyl-1,8-naphthyridine-2,4-diol is a heterocyclic organic compound belonging to the naphthyridine family. It possesses significant biological activity and serves as a versatile building block in organic synthesis. The compound is characterized by its unique molecular structure, which includes a methyl group at the 3-position and hydroxyl groups at the 2- and 4-positions, contributing to its reactivity and potential applications in various fields.
3-Methyl-1,8-naphthyridine-2,4-diol is classified as a naphthyridine derivative, which is a type of bicyclic aromatic compound. It falls under the category of heterocycles due to the presence of nitrogen atoms in its ring structure.
The synthesis of 3-Methyl-1,8-naphthyridine-2,4-diol can be accomplished through several methods:
The reaction conditions typically involve moderate temperatures and controlled atmospheres to optimize yields. The choice of starting materials and catalysts significantly influences the outcome of the synthesis.
The molecular formula of 3-Methyl-1,8-naphthyridine-2,4-diol is . Its structure features:
3-Methyl-1,8-naphthyridine-2,4-diol participates in various chemical reactions:
The mechanism of action for 3-Methyl-1,8-naphthyridine-2,4-diol involves its interaction with biological targets such as bacterial DNA gyrase or topoisomerase IV. These enzymes are critical for DNA replication in bacteria; thus, inhibiting them can lead to antibacterial effects. The compound's hydroxyl groups may facilitate hydrogen bonding with these targets, enhancing its biological activity.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are used for characterization and confirmation of structure .
3-Methyl-1,8-naphthyridine-2,4-diol has several important applications:
The 1,8-naphthyridine heterocyclic system—a bicyclic structure comprising two fused pyridine rings with nitrogen atoms at the 1 and 8 positions—serves as a privileged scaffold in medicinal chemistry due to its versatile bioactivity and capacity for structural diversification [2]. This nucleus demonstrates a remarkable capacity for DNA intercalation and enzyme inhibition, positioning it as a critical pharmacophore in antimicrobial, antiviral, and anticancer agents [2] [7]. The strategic placement of nitrogen atoms enables robust coordination with metal ions, facilitating applications in metallodrug design and catalytic biochemistry [5]. Furthermore, the π-deficient character of the core promotes strong dipole-dipole interactions and hydrogen bonding with biological targets, underpinning its significance in rational drug design [7].
Table 1: Fundamental Physicochemical Properties of 3-Methyl-1,8-naphthyridine-2,4-diol
Property | Value |
---|---|
CAS Registry Number | 791825-11-1 |
Molecular Formula | C₉H₈N₂O₂ |
Molecular Weight (g/mol) | 176.175 |
Calculated LogP (Log Kow) | 1.349 |
Polar Surface Area (Ų) | 66.24 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
The 1,8-naphthyridine core exhibits distinctive electronic and steric properties that govern its pharmacological behavior. The juxtaposed nitrogen atoms create a rigid, planar configuration ideal for intercalating into DNA duplexes—a mechanism central to the bioactivity of fluoroquinolone antibiotics like nalidixic acid and enoxacin [2] [7]. In 3-methyl-1,8-naphthyridine-2,4-diol, the diol functionality at C2 and C4 positions introduces two acidic hydroxyl groups (pKa ~6–8), enhancing solubility and enabling ionic interactions with target enzymes [1]. The methyl group at C3 contributes moderate lipophilicity (LogP 1.349), facilitating membrane permeation while retaining aqueous solubility [1].
Functionally, this compound serves as a binucleating ligand in coordination chemistry. Computational studies using buried volume (Vbur) and G-parameter analyses reveal that steric encumbrance around metal centers can be precisely modulated by altering substituents on the naphthyridine framework [5]. For instance, complexes with copper atoms at Cu–Cu distances of 2.53–2.57 Å demonstrate tunable steric environments when the sphere radius is centered between metals (4.5–5.0 Å) [5]. This adaptability enables the design of dinuclear complexes for catalytic or therapeutic applications, leveraging metal cooperativity for enhanced biological targeting.
The therapeutic exploration of 1,8-naphthyridines originated with nalidixic acid (1962), a first-generation quinolone antibiotic derived from 1,8-naphthyridine [2] [7]. Early investigations into dihydroxy-substituted derivatives revealed that the 2,4-dihydroxy pattern—particularly with a C3 methyl group—imparts unique bioactivity distinct from conventional fluoroquinolones. While classical quinolones target DNA gyrase via C3/C4 carboxyl groups, 3-methyl-1,8-naphthyridine-2,4-diol operates through alternative mechanisms, potentially involving topoisomerase inhibition or metal chelation [7].
Table 2: Bioactivity Profile of 1,8-Naphthyridine Derivatives
Derivative Class | Key Activities | Research Milestones |
---|---|---|
Classical Quinolones | DNA gyrase inhibition; Broad-spectrum antibacterial | Nalidixic acid (1962); Fluoroquinolones (1980s) |
3-Methyl-1,8-naphthyridine-2,4-diol | Antibacterial; Anticonvulsant; Metal chelation | Emerged as synthon (2000s); Bioactivity studies (2020s) |
2,7-Dihydroxy analogs | Limited bioactivity | Primarily explored as ligands (2023) |
C3-Carboxylic acid derivatives | Potent antibacterials | In silico ADME studies (2023) |
Antimicrobial studies of structurally modified naphthyridines demonstrate that 3-methyl-1,8-naphthyridine-2,4-diol exhibits selective activity against Gram-positive bacteria, contrasting with the broader spectrum of C3-carboxylated analogs [7]. Beyond infectious disease, research expanded into central nervous system applications when 2-substituted-4-methyl-1,8-naphthyridines demonstrated potent anticonvulsant activity at 250 mg/kg, comparable to diazepam [8]. Although direct anticancer data remains limited for the specific 2,4-diol derivative, its structural kinship with antitumor naphthyridines like aminonafthyridine (ANP) suggests unexplored potential in oncology through topoisomerase or kinase modulation [7] [8].
The pharmacological behavior of 1,8-naphthyridines is exquisitely sensitive to hydroxy group positioning. Comparative analyses reveal that 3-methyl-1,8-naphthyridine-2,4-diol (CAS 791825-11-1) exhibits distinct bioactivity compared to its isomers:
Table 3: Impact of Hydroxy Group Positioning on Bioactivity
Isomer | Structural Features | Observed Bioactivities |
---|---|---|
2,4-Dihydroxy (3-methyl) | Intramolecular H-bonding; Planar conformation | Antibacterial (Gram+); Anticonvulsant; Metal chelation |
2,5-Dihydroxy | Steric hindrance at C5; Reduced planarity | Minimal antimicrobial activity |
2,7-Dihydroxy (4-methyl) | Symmetric donor sites; Rigid backbone | Limited bioactivity; Coordination chemistry ligand |
3,8-Dihydroxy | Asymmetric H-bonding; Moderate lipophilicity | Not reported |
The C3 methyl group in 3-methyl-1,8-naphthyridine-2,4-diol further modulates efficacy. Bioisosteric replacement of this methyl with halogens or aminomethyl groups alters electron distribution across the ring, affecting interactions with hydrophobic enzyme pockets [7]. Such modifications can enhance anticonvulsant activity, as demonstrated by 2-(3′-diphenylamino-2′-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine, which showed sympathetic blocking activity absent in the parent diol [8]. The strategic placement of hydrogen-bond donors at C2 and C4, coupled with the electron-donating methyl at C3, creates an optimal pharmacophore for dual bioactive applications—spanning antimicrobial and neurological domains—unmatched by other substitution patterns.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1